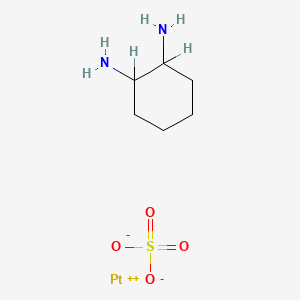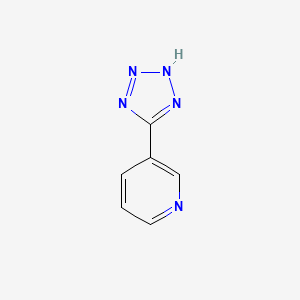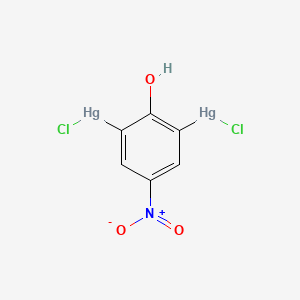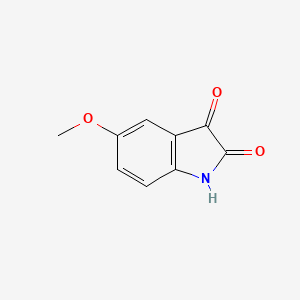
5-Methoxyisatin
Overview
Description
5-Methoxyisatin (5-MeO-DMT) is a naturally occurring psychedelic compound that is structurally related to DMT and has been traditionally used in some South American and North American cultures. It is known to produce powerful visual, auditory, and somatic effects, and has been used in ritual and spiritual contexts. In recent years, 5-MeO-DMT has gained increasing popularity among recreational users, as well as among scientists and researchers who are interested in its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
Copper(II) Complexes Synthesis : 5-Methoxyisatin has been utilized in synthesizing copper(II) complexes with thiosemicarbazones. These complexes demonstrate significant DNA/protein binding capabilities and exhibit antimicrobial, radical scavenging, and anti-proliferative activities. The study suggests that these complexes, particularly those with certain N-terminal substitutions, can bind effectively to DNA/BSA macromolecules and show broad-spectrum antimicrobial activity and potential for cancer treatment (Aneesrahman et al., 2019).
Antitumor and Apoptotic Effects
Glioma Cells : Research on 5-Methoxypsoralen, a compound related to this compound, has demonstrated potent anticancer and apoptotic effects in U87MG human glioma cells. This study found that 5-Methoxypsoralen induces cell cycle arrest and autophagy, along with inhibiting the PI3K/Akt signaling pathway, suggesting a promising application in cancer therapy (Guo et al., 2019).
Neurochemical Research Tool
Cognitive and Neuronal Processes : 5-Methoxy-N,N-dimethyltryptamine, a compound closely related to this compound, has been highlighted for its unique psychological effects, including its potential to serve as a neurochemical tool for advancing our understanding of cognition and creativity. The substance's ability to induce ego dissolution and enhance neuronal connectivity could offer insights into the cognitive and neuronal processes underpinning these phenomena (Germann, 2019).
Mechanism of Action
Target of Action
5-Methoxyisatin, a derivative of isatin, has been identified as a multitarget inhibitor . Its primary targets include β-amyloid (Aβ) aggregation and acetylcholinesterase (AChE) . Aβ aggregation is a key process in the development of Alzheimer’s disease, leading to the formation of plaques in the brain. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It prevents the aggregation of Aβ, thereby reducing the formation of plaques . It also inhibits AChE, leading to an increase in acetylcholine levels .
Biochemical Pathways
The inhibition of Aβ aggregation and AChE by this compound affects several biochemical pathways. By preventing Aβ aggregation, it disrupts the pathway leading to plaque formation, a hallmark of Alzheimer’s disease . By inhibiting AChE, it affects the cholinergic pathway, leading to increased acetylcholine levels and potentially improved cognitive function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17716
Result of Action
The inhibition of Aβ aggregation by this compound can potentially reduce the formation of plaques in the brain, a key feature of Alzheimer’s disease . The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function . In cell-based assays, this compound has shown strong cytoprotective effects, mainly related to its active metabolite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, certain conditions can affect the solubility and stability of the compound . .
Biochemical Analysis
Biochemical Properties
5-Methoxyisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase, where this compound acts as an inhibitor. This interaction is crucial as it can influence the metabolism of neurotransmitters, thereby affecting neurological functions. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and neuroprotection. This compound can influence gene expression by upregulating genes associated with cell survival and downregulating pro-apoptotic genes. Furthermore, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and thereby reducing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have therapeutic implications for mood disorders. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it a reliable compound for biochemical research. Its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced antioxidant and neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, careful dosage optimization is essential when using this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and oxidation reactions. The enzymes cytochrome P450 and monoamine oxidase play key roles in its metabolism. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It can also be found in the mitochondria, where it influences mitochondrial function and oxidative stress responses. The localization of this compound is directed by specific targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for optimal activity .
properties
IUPAC Name |
5-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHGXMPXHPOXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192838 | |
| Record name | 1H-Indole-2,3-dione, 5-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39755-95-8 | |
| Record name | 5-Methoxyisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39755-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039755958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39755-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2,3-dione, 5-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXYISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7GA9U9TN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)
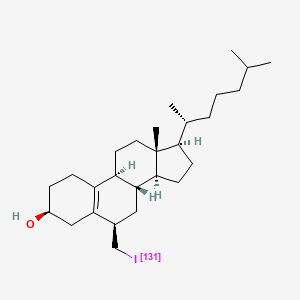
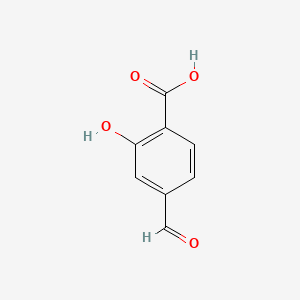
![5-[[2-[4-[1-(1,3-Dioxo-2-indenylidene)ethyl]-1-piperazinyl]ethylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1196609.png)
![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
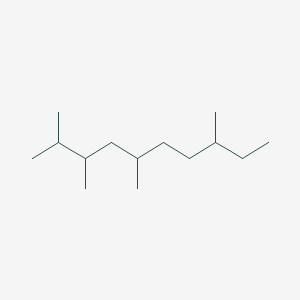
![4-[2-(4-Methoxycarbonylphenyl)iminohydrazinyl]benzoic acid methyl ester](/img/structure/B1196615.png)
